molecular formula C13H9F2NO B1311998 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone CAS No. 302839-09-4

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone

Cat. No.: B1311998
CAS No.: 302839-09-4
M. Wt: 233.21 g/mol
InChI Key: IQQGMZXTWMSUSV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group and a fluoropyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-fluoropyridine as the primary starting materials.

    Grignard Reaction: The 4-fluorobenzaldehyde is first converted to 4-fluorophenylmagnesium bromide using magnesium and bromine in an ether solvent.

    Nucleophilic Addition: The 4-fluorophenylmagnesium bromide is then reacted with 2-fluoropyridine in the presence of a catalyst such as copper(I) iodide to form the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms in the phenyl and pyridinyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanoic acid.

    Reduction: Formation of 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(2-chloropyridin-4-yl)ethanone: Similar structure but with chlorine atoms instead of fluorine.

    1-(4-Methylphenyl)-2-(2-methylpyridin-4-yl)ethanone: Similar structure but with methyl groups instead of fluorine.

    1-(4-Bromophenyl)-2-(2-bromopyridin-4-yl)ethanone: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability and reactivity. The fluorine atoms also improve the compound’s lipophilicity, making it more suitable for certain biological applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-11-3-1-10(2-4-11)12(17)7-9-5-6-16-13(15)8-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQGMZXTWMSUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452653
Record name 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302839-09-4
Record name 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium bis(trimethylsilyl)amide (0.465 L, 1M) in TBF (765 mL) under nitrogen, cooled to 2° C., was added 2-fluoro-4-methylpyridine (25 g, 0.225 mol) and the solution stirred for 45 minutes in an ice bath. Ethyl 4-fluoro-benzoate (35 mL, 0.239 mol) was added and the reaction was stirred for 1.5 hours at RT. The reaction mixture was poured into excess aqueous 2N HCl, and the aqueous layer was made basic with 5 N NaOH and extracted with EtOAc. The organic extracts were combined, washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was dissolved in CH2Cl2 and filtered through a cotton plug. Hexanes were added and the CH2Cl2 was removed under reduced pressure until precipitation of the title compound occurred as a pale yellow solid (43.2 g).
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0.465 L
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reactant
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765 mL
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25 g
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35 mL
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Synthesis routes and methods II

Procedure details

21b was prepared from 2-fluoro-4-methylpyridine (13.9 g; 125 mmol) using the method described in the synthesis of 21a.
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13.9 g
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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